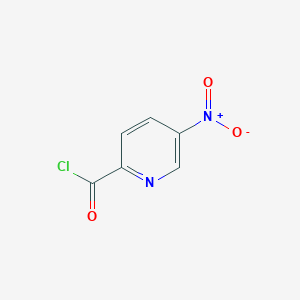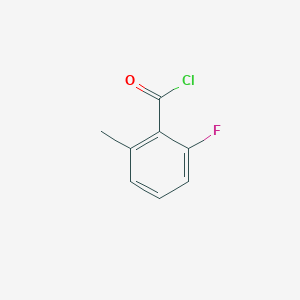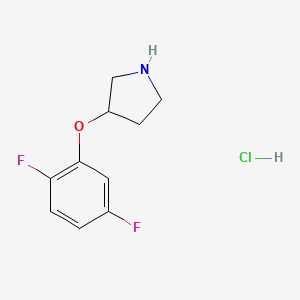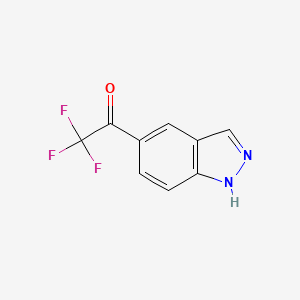
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate
Overview
Description
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the azaindole core, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves esterification to form the methyl ester.
Preparation of Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzonitrile.
Introduction of Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The azaindole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanone derivatives, methyl-substituted azaindoles, and various substituted azaindole derivatives.
Scientific Research Applications
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(fur-2-yl)-4-methyl-7-azaindole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 6-(fur-2-yl)-4-(chloromethyl)-7-azaindole-2-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Methyl 6-(fur-2-yl)-4-(bromomethyl)-7-azaindole-2-carboxylate: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to specific targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFFBUGNMCTIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662732 | |
| Record name | Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-30-3 | |
| Record name | Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)



